molecular formula C16H15NO3S B5809848 ethyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate

ethyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate

Cat. No. B5809848
M. Wt: 301.4 g/mol
InChI Key: WMSBTFCMDWUYAZ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as ETB and is known to have a variety of biochemical and physiological effects.

Scientific Research Applications

ETB has been studied for its potential use in a variety of scientific research applications. One of the most promising applications is in the field of cancer research. ETB has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of new cancer treatments.
ETB has also been studied for its potential use in the treatment of inflammatory diseases. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of ETB is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. ETB has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines. It has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
ETB has a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the activity of enzymes and signaling pathways involved in inflammation and immune responses. In addition, ETB has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the advantages of using ETB in lab experiments is its relatively low cost and ease of synthesis. It can be synthesized using readily available starting materials and standard laboratory techniques. However, one of the limitations of using ETB is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on ETB. One area of interest is the development of new cancer treatments based on the induction of apoptosis in cancer cells. Another area of interest is the development of new anti-inflammatory drugs based on the inhibition of cytokine production and signaling pathways. Additionally, further research is needed to fully understand the mechanism of action of ETB and its potential therapeutic benefits.

Synthesis Methods

The synthesis of ETB involves a multistep process that begins with the preparation of 2-thiophenecarboxylic acid. This acid is then converted to the corresponding acid chloride, which is reacted with 4-aminobenzoic acid to yield the intermediate product. The intermediate is then reacted with ethyl acetoacetate to produce ETB. The final product is purified using various techniques, including column chromatography and recrystallization.

properties

IUPAC Name

ethyl 4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-2-20-16(19)12-5-7-13(8-6-12)17-10-9-14(18)15-4-3-11-21-15/h3-11,17H,2H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSBTFCMDWUYAZ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoate

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